molecular formula C14H19ClN2O B7920453 N-((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-acetamide

N-((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-acetamide

Cat. No.: B7920453
M. Wt: 266.76 g/mol
InChI Key: GQBPELXSJHBWLX-ZDUSSCGKSA-N
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Description

N-((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group attached to a pyrrolidine ring, further linked to a 2-chloro-acetamide moiety. The stereochemistry of the compound is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.

Properties

IUPAC Name

N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c15-9-14(18)16-10-13-7-4-8-17(13)11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,18)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBPELXSJHBWLX-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CC2=CC=CC=C2)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.

    Attachment of the 2-Chloro-acetamide Moiety: The final step involves the reaction of the benzyl-pyrrolidine intermediate with chloroacetyl chloride in the presence of a base to form the 2-chloro-acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

N-((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group.

    Substitution: The chloro group in the compound can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced amide derivatives.

    Substitution: New compounds with substituted functional groups.

Scientific Research Applications

Pharmacological Studies

N-((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-acetamide has been investigated for its potential as a drug candidate due to its ability to interact with various biological targets, including:

  • G-protein-coupled receptors (GPCRs) : These receptors are pivotal in drug discovery as they mediate numerous physiological processes. The compound may act as an agonist or antagonist, influencing receptor activity and downstream signaling pathways.
  • Neurotransmitter Modulation : Its structural characteristics suggest it may affect neurotransmitter systems, potentially leading to applications in treating neurological disorders.

Drug Development

The compound's chloroacetamide moiety allows for nucleophilic substitution reactions, which can be exploited to synthesize derivatives with enhanced biological activity or modified pharmacokinetic properties. This versatility makes it a valuable scaffold in medicinal chemistry.

Immunomodulatory Effects

Research indicates that this compound may exhibit immunomodulatory properties, suggesting potential therapeutic applications in immune-related disorders such as autoimmune diseases or inflammatory conditions.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • Binding Affinity Studies : Experiments have demonstrated the compound's binding affinity to specific receptors involved in pain modulation, indicating its potential use in analgesic drug development.
  • Synthesis of Derivatives : Research has focused on synthesizing derivatives of this compound to enhance its efficacy and selectivity towards targeted biological pathways, showcasing its utility in drug design.
  • In Vitro Studies : In vitro experiments have revealed the compound's ability to modulate cellular responses, further supporting its role in therapeutic applications .

Mechanism of Action

The mechanism of action of N-((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-2-chloroacetamide: Lacks the pyrrolidine ring, making it less complex.

    N-((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-acetamide: Similar structure but without the chloro group.

Uniqueness

N-((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-acetamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Biological Activity

N-((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-acetamide is a synthetic compound with a unique structure characterized by a pyrrolidine ring, a benzyl group, and a chloroacetamide moiety. Its molecular formula is C13H17ClN2OC_{13}H_{17}ClN_2O with a molecular weight of approximately 252.74 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

The structural components of this compound contribute to its reactivity and biological activity. The presence of the chloro group enhances its potential interactions with biological targets, making it suitable for further pharmacological exploration.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits notable antimicrobial properties . It has been evaluated against various bacterial strains, showing significant activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (S. aureus)0.0039 - 0.025 mg/mL
Escherichia coli (E. coli)0.0039 - 0.025 mg/mL
Bacillus subtilis4.69 - 22.9 µM
Pseudomonas aeruginosa13.40 - 137.43 µM

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly given its effectiveness against resistant strains like MRSA .

The mechanism of action for this compound is believed to involve interaction with specific enzymes and receptors within bacterial cells, leading to inhibition of growth or cell death. This interaction may modulate the activity of essential metabolic pathways, although further studies are needed to elucidate the precise mechanisms involved.

Study on Antifungal Activity

In addition to antibacterial properties, research has also explored the antifungal activity of this compound. In vitro tests demonstrated effectiveness against fungal strains such as Candida albicans, with MIC values indicating moderate activity .

Structure-Activity Relationship (SAR)

A study examining the structure-activity relationship (SAR) of various pyrrolidine derivatives highlighted that modifications in the substituents significantly influence biological activity profiles. For instance, altering the stereochemistry or functional groups can enhance efficacy against specific pathogens .

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